molecular formula C24H20BrN3O3S2 B15010883 2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

Cat. No.: B15010883
M. Wt: 542.5 g/mol
InChI Key: MVQONDYWKTYFEI-UHFFFAOYSA-N
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Description

2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide is a complex organic compound that features a benzothiazole core, a brominated phenol group, and a phenoxyethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Schiff Base Formation: The Schiff base is formed by the condensation of the brominated phenol with an amine, typically under reflux conditions in the presence of a dehydrating agent.

    Thioether Formation: The thioether linkage is introduced by reacting the benzothiazole core with a suitable thiol compound.

    Acetamide Formation: The final step involves the acylation of the amine with 2-phenoxyethyl acetic acid or its derivatives under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and thioether moieties.

    Reduction: Reduction reactions can target the Schiff base and the brominated phenol group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, allowing for further functionalization.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis.

Major Products

    Oxidation: Products may include quinones or sulfoxides.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of advanced materials such as polymers and nanomaterials.

    Biochemistry: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: The compound may affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide
  • 2-[(6-{[(E)-(5-fluoro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide
  • 2-[(6-{[(E)-(5-iodo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

Uniqueness

The uniqueness of 2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide lies in its specific bromination, which can impart distinct biological and chemical properties compared to its chloro, fluoro, and iodo analogs. This can result in differences in reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C24H20BrN3O3S2

Molecular Weight

542.5 g/mol

IUPAC Name

2-[[6-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C24H20BrN3O3S2/c25-17-6-9-21(29)16(12-17)14-27-18-7-8-20-22(13-18)33-24(28-20)32-15-23(30)26-10-11-31-19-4-2-1-3-5-19/h1-9,12-14,29H,10-11,15H2,(H,26,30)

InChI Key

MVQONDYWKTYFEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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